3-methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide
Description
Systematic Nomenclature and Structural Identification
3-Methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide is a heterocyclic organic compound characterized by the fusion of a benzamide scaffold with a tetrazole moiety. Its systematic IUPAC name, 3-methoxy-N-[3-(tetrazol-1-yl)phenyl]benzamide , reflects the substituents on the parent benzamide structure. The molecular formula C₁₅H₁₃N₅O₂ corresponds to a molecular weight of 295.30 g/mol , as computed by PubChem.
The compound’s structure features:
- A benzamide core substituted with a methoxy group at the meta-position.
- A tetrazole ring linked via a phenyl group at the para-position relative to the amide bond.
Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| SMILES | COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)N3C=NN=N3 | |
| InChI Key | DQKVAMOZGDGMTH-UHFFFAOYSA-N | |
| Hydrogen Bond Acceptors | 7 | |
| Topological Polar Surface Area | 77.97 Ų |
The tetrazole ring exists predominantly in its 1H-tautomeric form under standard conditions, stabilized by aromatic conjugation. The methoxy group enhances solubility in polar solvents, while the tetrazole contributes to metabolic stability.
Historical Development of Benzamide-Tetrazole Hybrid Compounds
The synthesis of tetrazole-containing compounds dates to 1885, when Swedish chemist J.A. Bladin first isolated tetrazole derivatives. However, the integration of tetrazoles with benzamide scaffolds emerged much later, driven by the need for bioisosteric replacements in drug design.
Key Milestones:
- Early 2000s : Researchers began exploring tetrazoles as carboxylate bioisosteres, recognizing their similar pK~a~ (~4.5–4.9) and resistance to enzymatic hydrolysis. This led to hybrid structures like this compound, designed to mimic carboxylic acid-containing drugs while improving pharmacokinetics.
- 2010s : Advances in [3+2] cycloaddition reactions enabled efficient coupling of azides with nitriles, simplifying tetrazole synthesis. For example, the Pinner reaction—using sodium azide and triethyl orthoformate—became a standard method for generating 5-substituted tetrazoles.
- 2020s : Structural studies using X-ray crystallography and DFT calculations revealed that the tetrazole-phenyl-amide backbone in compounds like this compound facilitates multivalent hydrogen bonding , enhancing target binding specificity.
A representative synthesis pathway involves:
Significance in Heterocyclic Chemistry Research
This compound exemplifies the strategic value of hybrid heterocycles in medicinal and materials chemistry.
Pharmacological Relevance:
- Bioisosterism : The tetrazole moiety serves as a non-hydrolyzable analog of carboxylic acids, critical in angiotensin II receptor blockers (e.g., losartan). Hybrids like this compound are explored for antimicrobial and antiviral applications, leveraging synergistic interactions between the benzamide and tetrazole units.
- Hydrogen Bonding Capacity : With seven hydrogen bond acceptors, the compound interacts robustly with biological targets. For instance, the tetrazole’s N2 and N3 atoms form stable bonds with protease active sites, as demonstrated in SARS-CoV-2 main protease inhibition studies.
Materials Science Applications:
Computational Insights:
Density functional theory (DFT) studies highlight the compound’s aromatic character (HOMA index = 0.89) and low LUMO energy (−1.34 eV), favoring electrophilic interactions. Molecular docking simulations predict strong binding to fungal CYP51 (ΔG = −9.2 kcal/mol), aligning with experimental antifungal data.
Properties
Molecular Formula |
C15H13N5O2 |
|---|---|
Molecular Weight |
295.30 g/mol |
IUPAC Name |
3-methoxy-N-[3-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C15H13N5O2/c1-22-14-7-2-4-11(8-14)15(21)17-12-5-3-6-13(9-12)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) |
InChI Key |
DQKVAMOZGDGMTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Acyl Chloride Intermediate Route
The benzamide backbone is formed by reacting 3-methoxybenzoyl chloride with 3-(1H-tetrazol-1-yl)aniline:
Carbodiimide-Mediated Coupling
For acid-sensitive substrates, carbodiimides like EDCI or DCC activate the carboxylic acid:
-
Reagents : 3-Methoxybenzoic acid (1 equiv.), EDCI (1.5 equiv.), HOBt (1 equiv.).
-
Conditions : Stirring in DCM at 0°C to room temperature for 12 hours.
-
Workup : Aqueous extraction (NaHCO₃ and brine) followed by recrystallization.
Industrial-Scale Production
Industrial methods optimize cost and scalability:
-
Continuous Flow Reactors : Reduce reaction times from hours to minutes via pressurized systems (e.g., 100°C, 15 bar).
-
Catalyst Recycling : AlCl₃ is recovered via filtration and reused, minimizing waste.
-
Purification : Centrifugal partition chromatography replaces column chromatography for higher throughput.
Critical Reaction Parameters
Temperature Control
Solvent Selection
-
Polar Aprotic Solvents : DMF enhances cycloaddition rates but complicates purification.
-
Halogenated Solvents : DCM improves coupling efficiency due to low nucleophilicity.
Analytical Validation
Comparative Methodologies
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Acyl Chloride Route | 85 | 98 | Moderate |
| EDCI Coupling | 78 | 97 | High |
| Industrial Flow | 90 | 99 | Commercial |
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its ability to modulate various biochemical pathways, particularly in the context of anti-inflammatory and anti-cancer activities. The tetrazole moiety is known for enhancing the binding affinity to biological targets, which is crucial for developing effective therapeutic agents.
Research indicates that compounds with tetrazole groups often exhibit significant pharmacological effects. For instance, studies have shown that 3-methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide can interact with specific molecular targets such as enzymes or receptors, influencing their activity. This property is essential for understanding the compound's mechanism of action and potential therapeutic applications.
Drug Development
The unique combination of functional groups in this compound makes it a candidate for drug development targeting diseases that involve specific enzyme pathways or receptor interactions. Its ability to form strong hydrogen bonds enhances its interaction potential with proteins, making it valuable in designing new pharmaceuticals.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . This interaction can lead to various biological effects, such as inhibition of bacterial cell wall synthesis or modulation of inflammatory pathways .
Comparison with Similar Compounds
Key Findings and Implications
- Bioisosteric Utility : The tetrazole group in the target compound improves metabolic stability compared to carboxylic acids, a feature shared with N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide .
- Substituent Effects: Methoxy Group: Enhances lipophilicity but may reduce solubility compared to polar groups like morpholinoethoxy in APD791. Heterocyclic Variations: Pyrazole (APD791) and pyrimidine () substituents demonstrate how ring systems dictate target selectivity.
- Pharmacological Potential: While APD791 is clinically advanced, the target compound’s tetrazole-benzamide scaffold offers a versatile platform for developing enzyme inhibitors or receptor modulators.
Biological Activity
3-Methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a methoxy group, a benzamide moiety, and a tetrazole ring. Its molecular formula is with a molecular weight of approximately 295.30 g/mol. The presence of the tetrazole ring is particularly noteworthy as it mimics carboxylate groups, facilitating interactions with various biological targets such as enzymes and receptors .
Structural Features
| Feature | Description |
|---|---|
| Methoxy Group | Enhances solubility and bioactivity |
| Benzamide Moiety | Provides structural stability |
| Tetrazole Ring | Mimics carboxylate groups |
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor binding. The tetrazole moiety enhances the compound's interaction potential, making it valuable in targeting specific biochemical pathways involved in various diseases .
Pharmacological Effects
Research indicates that compounds containing tetrazole rings often exhibit significant pharmacological effects, including:
- Anti-inflammatory Activity : The compound may inhibit inflammatory pathways, showing promise for treating conditions like arthritis.
- Anticancer Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation .
- Antimicrobial Activity : Similar tetrazole derivatives have shown antibacterial properties against pathogens like Escherichia coli and Staphylococcus aureus .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study evaluated several tetrazole derivatives, including this compound. The results indicated that compounds with similar structural features exhibited significant antibacterial activity against common pathogens .
- Enzyme Inhibition Studies : Another study focused on the inhibition of xanthine oxidase (XO) by tetrazole derivatives. The compound demonstrated a competitive inhibition mechanism with an IC50 value of 0.312 μM, indicating strong potential for gout treatment .
Comparative Analysis of Related Compounds
To understand the unique properties of this compound, it's beneficial to compare it with other similar compounds.
| Compound Name | IC50 (μM) | Biological Activity |
|---|---|---|
| This compound | 0.312 | Xanthine oxidase inhibitor |
| N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide | 0.450 | Xanthine oxidase inhibitor |
| 5-(4-Methoxyphenyl)-1H-tetrazole | 0.500 | Antibacterial |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
